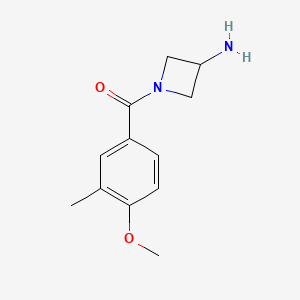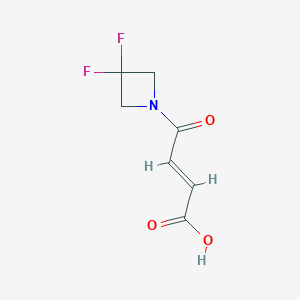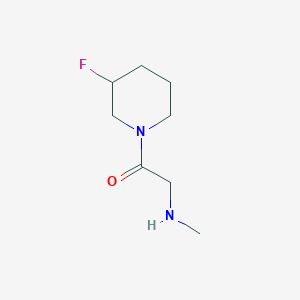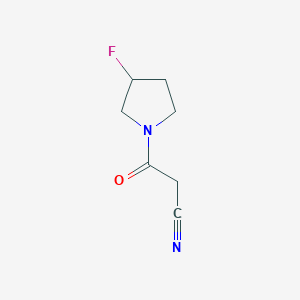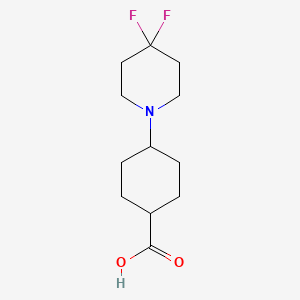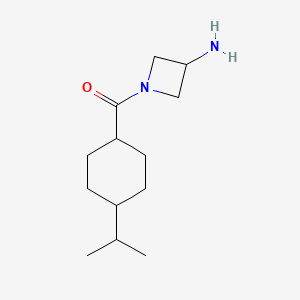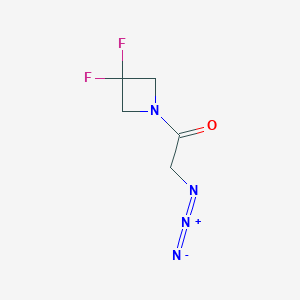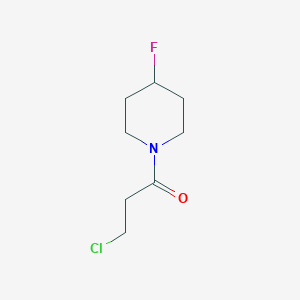
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Vue d'ensemble
Description
The compound “2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound. The presence of the fluoroethyl group and the acetonitrile group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring attached to a pyridine ring via an ethyl linker. The fluoroethyl group is likely attached to the 1-position of the pyrazole ring, and the acetonitrile group is likely attached to the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the presence of functional groups. For example, the presence of the acetonitrile group might make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Interaction with Renal Transporters
INCB039110, a structurally similar compound to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, is an inhibitor of Janus kinases (JAKs) with selectivity for JAK1. It impacts creatinine renal clearance by interacting with multiple renal transporters. This interaction elucidates the molecular mechanism behind the observed increase in serum creatinine, highlighting the limitations of using serum creatinine as a marker of renal function (Zhang et al., 2015).
Biodistribution and Radiation Dosimetry
Studies on compounds like 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, used as radioligands for imaging central nicotinic acetylcholine receptors (nAChRs), provide insights into biodistribution and radiation dosimetry. These studies reveal the primary routes of clearance (renal and intestinal) and the absorbed dose in various organs, crucial for evaluating the safety and efficacy of these compounds in imaging applications (Bottlaender et al., 2003).
Comparative Imaging in Glioblastoma Multiforme
Radiolabeled compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile are utilized in comparative imaging studies in diseases like glioblastoma multiforme. These studies compare the efficacy of different imaging modalities and radiotracers, aiding in the prediction of tumor progression and evaluating treatment strategies (Jensen et al., 2015).
Environmental and Occupational Exposure Studies
Research has also explored the environmental and occupational exposure to compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile, especially in the context of pesticides. These studies assess the extent of exposure, potential health risks, and implications for public health policy (Babina et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-11(1-5-14)9-12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEFTACQDOQBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



